3-Methyl-1-[1-[2-(trifluoromethyl)phenyl]cyclobutyl]-1-butylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-[1-[2-(trifluoromethyl)phenyl]cyclobutyl]-1-butylamine is a complex organic compound featuring a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclobutyl ring and a butylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[1-[2-(trifluoromethyl)phenyl]cyclobutyl]-1-butylamine typically involves multiple steps, starting with the preparation of the trifluoromethylated phenyl precursor. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The cyclobutyl ring can be introduced through a cyclization reaction, and the final step involves the attachment of the butylamine chain through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-[1-[2-(trifluoromethyl)phenyl]cyclobutyl]-1-butylamine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, and other metal catalysts.
Substitution: Various nucleophiles, such as amines, alcohols, and thiols, under basic or acidic conditions.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, amine derivatives, and various substituted analogs, depending on the specific reagents and conditions used .
Scientific Research Applications
3-Methyl-1-[1-[2-(trifluoromethyl)phenyl]cyclobutyl]-1-butylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-1-[1-[2-(trifluoromethyl)phenyl]cyclobutyl]-1-butylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, allowing it to modulate biological pathways effectively . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: An antidepressant with a similar trifluoromethyl group, known for its selective serotonin reuptake inhibition.
Uniqueness
3-Methyl-1-[1-[2-(trifluoromethyl)phenyl]cyclobutyl]-1-butylamine is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to other trifluoromethylated compounds. This uniqueness makes it a valuable scaffold for the development of new pharmaceuticals and materials .
Properties
CAS No. |
2241052-59-3 |
---|---|
Molecular Formula |
C16H22F3N |
Molecular Weight |
285.35 g/mol |
IUPAC Name |
3-methyl-1-[1-[2-(trifluoromethyl)phenyl]cyclobutyl]butan-1-amine |
InChI |
InChI=1S/C16H22F3N/c1-11(2)10-14(20)15(8-5-9-15)12-6-3-4-7-13(12)16(17,18)19/h3-4,6-7,11,14H,5,8-10,20H2,1-2H3 |
InChI Key |
BDKRTOPQPZHTNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=CC=CC=C2C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.